Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-
CAS No.:
Cat. No.: VC16700582
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO3 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-(2-methylbut-2-enoylamino)acetic acid |
| Standard InChI | InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10) |
| Standard InChI Key | WRUSVQOKJIDBLP-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C)C(=O)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[(2E)-2-methylbut-2-enamido]acetic acid. Alternative designations include:
Molecular Structure and Formula
Tiglylglycine has a molecular formula of C₇H₁₁NO₃ and a monoisotropic molecular weight of 157.0739 g/mol . The structure features a glycine backbone (NH₂-CH₂-COOH) with a tiglyl group [(2E)-2-methyl-1-oxo-2-butenyl] substituted at the nitrogen atom (Fig. 1). The (2E) configuration denotes the trans orientation of the methyl and carboxyl groups on the double bond of the tiglic acid moiety .
Table 1: Physicochemical Properties of Tiglylglycine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.167 g/mol | |
| SMILES | C\C=C(/C)C(=O)NCC(O)=O | |
| InChI Key | WRUSVQOKJIDBLP-HWKANZROSA-N | |
| Solubility | Polar solvents (e.g., water) |
Biosynthesis and Metabolic Context
Enzymatic Formation
Tiglylglycine is synthesized via the action of glycine N-acyltransferase (GLYAT), a mitochondrial enzyme that conjugates glycine with tiglyl-CoA, a metabolite derived from isoleucine catabolism . The reaction proceeds as follows:
This pathway detoxifies reactive acyl-CoA intermediates, preventing their accumulation in mitochondria .
Role in Isoleucine Catabolism
Analytical Methods for Detection
Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
The gold-standard method for quantifying tiglylglycine involves derivatizing urine samples with trimethylsilyl (TMS) groups, followed by GC-MS analysis. Stable isotope-labeled tiglylglycine (e.g., tiglyl[¹³C,¹⁵N]glycine) serves as an internal standard to ensure precision .
Table 2: Analytical Parameters for GC-MS Detection
| Parameter | Value | Source |
|---|---|---|
| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Retention Time | ~12.5 minutes | |
| Quantification Ion (m/z) | 174 (unlabeled), 176 (labeled) | |
| Limit of Detection | 0.1 μmol/L |
Clinical Cutoff Values
In healthy individuals, urinary tiglylglycine concentrations are typically <5 μmol/mmol creatinine. Elevated levels (>20 μmol/mmol creatinine) are indicative of metabolic disorders such as β-ketothiolase deficiency or respiratory chain defects .
Clinical Significance and Pathological Associations
Inborn Errors of Metabolism
Tiglylglycine is a hallmark biomarker for:
-
β-Ketothiolase Deficiency (OMIM #203750): A defect in mitochondrial acetoacetyl-CoA thiolase, causing impaired isoleucine catabolism. Urinary tiglylglycine levels often exceed 100 μmol/mmol creatinine .
-
Propionic Acidemia (OMIM #606054): Accumulation of propionyl-CoA inhibits tiglyl-CoA metabolism, leading to secondary tiglylglycine excretion .
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Respiratory Chain Disorders: Mitochondrial encephalopathies (e.g., Leigh syndrome) disrupt acyl-CoA metabolism, resulting in elevated tiglylglycine as a secondary marker .
Diagnostic Utility
Research Advancements and Future Directions
Recent studies have explored tiglylglycine’s potential as a non-invasive biomarker for mitochondrial dysfunction. For example, its excretion correlates with disease severity in Pearson syndrome, a rare mitochondrial disorder . Ongoing research aims to validate its use in newborn screening panels and therapeutic monitoring.
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